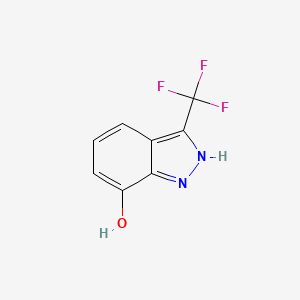
(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal-Catalyzed Cycloisomerization
Research has explored the metal-catalyzed cycloisomerization of alkynols, resulting in the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams. This process demonstrates the versatility of precious metals like Ag, Pt, and Au in catalyzing cyclization reactions, offering moderate to high yields of structurally complex lactams, which are valuable in organic synthesis and potentially in drug discovery (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Diversity-Oriented Synthesis
A diversity-oriented synthesis approach has been employed to create a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This strategy allows for rapid access to a wide array of structurally diverse compounds, highlighting the potential for discovering new biological activities (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Antibacterial and Antioxidant Activities
Studies have identified synthesized derivatives containing pyrazole moieties that exhibit moderate antibacterial and antioxidant activities. This highlights the relevance of such compounds in developing new antimicrobial agents with potential health benefits (Golea Lynda, 2021).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, underlining the potential of these molecules in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Oxa-and Aza-Condensed Tetrahydropyridines
A simple one-pot synthesis method has been reported for the efficient production of tetrahydrooxazolo[3,2-a]pyridines and hexahydroimidazo[1,2-a]pyridines from cyclic enones. This method highlights the potential for creating complex nitrogen-containing heterocycles, which are important in pharmaceutical chemistry (Zanatta, Fernandes, München, Coelho, Amaral, Fantinel, Bonacorso, & Martins, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
oxan-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-9-5-15(6-9)10(16)8-1-3-17-4-2-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMEXMPUDWJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)


![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)


![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

